molecular formula C42H90I2N2 B12833355 Hexamethylenebis(dimethylhexadecylammonium), diiodide CAS No. 30237-08-2

Hexamethylenebis(dimethylhexadecylammonium), diiodide

Cat. No.: B12833355
CAS No.: 30237-08-2
M. Wt: 877.0 g/mol
InChI Key: OIGAUQAAFLKQBA-UHFFFAOYSA-L
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Description

Hexamethylenebis(dimethylhexadecylammonium), diiodide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant and antiseptic. The compound is characterized by its long hydrophobic chains, which contribute to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexamethylenebis(dimethylhexadecylammonium), diiodide typically involves the reaction of hexamethylene diamine with dimethylhexadecylamine in the presence of a suitable iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethylhexadecylammonium), diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

Hexamethylenebis(dimethylhexadecylammonium), diiodide has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.

    Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products.

Mechanism of Action

The mechanism of action of Hexamethylenebis(dimethylhexadecylammonium), diiodide involves its interaction with microbial cell membranes. The long hydrophobic chains of the compound insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This action makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylenebis(trimethylammonium) chloride: Another quaternary ammonium compound with similar surfactant properties.

    Dimethylhexadecylammonium chloride: A related compound with a shorter hydrophobic chain.

Uniqueness

Hexamethylenebis(dimethylhexadecylammonium), diiodide is unique due to its specific structure, which combines long hydrophobic chains with quaternary ammonium groups. This structure enhances its ability to disrupt microbial cell membranes, making it a potent antimicrobial agent compared to other similar compounds.

Properties

CAS No.

30237-08-2

Molecular Formula

C42H90I2N2

Molecular Weight

877.0 g/mol

IUPAC Name

hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide

InChI

InChI=1S/C42H90N2.2HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

OIGAUQAAFLKQBA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[I-].[I-]

Origin of Product

United States

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